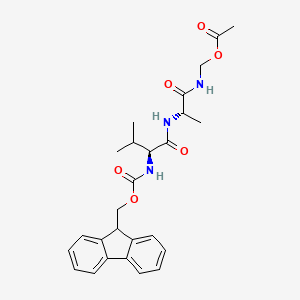
Fmoc-Val-Ala-aminomethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Val-Ala-aminomethyl acetate is a compound used primarily as an antibody-drug conjugate linker. This compound is known for its role in the synthesis of antibody-drug conjugates, which are used in targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Ala-aminomethyl acetate involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process typically includes the reaction of Fmoc-protected amino acids with aminomethyl acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Val-Ala-aminomethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: Common in peptide synthesis where the Fmoc group is removed to allow further reactions.
Cleavage Reactions: The compound can be cleaved under acidic or basic conditions to release the active drug.
Common Reagents and Conditions:
Reagents: Common reagents include piperidine for Fmoc deprotection and trifluoroacetic acid for cleavage reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure efficiency.
Major Products: The major products formed from these reactions are the deprotected amino acids and the active drug components used in antibody-drug conjugates .
Wissenschaftliche Forschungsanwendungen
Fmoc-Val-Ala-aminomethyl acetate has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a linker.
Biology: Plays a role in the development of peptide-based drugs.
Medicine: Integral in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of various peptide-based compounds and drugs
Wirkmechanismus
The mechanism of action of Fmoc-Val-Ala-aminomethyl acetate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of the drug to the antibody, allowing for targeted delivery to cancer cells. The linker is cleaved in the target environment, releasing the active drug to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Val-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Val-Ala-aminomethyl benzoate: Similar in structure but with different functional groups.
Uniqueness: Fmoc-Val-Ala-aminomethyl acetate is unique due to its specific use as an antibody-drug conjugate linker, providing stability and controlled release of the active drug in targeted therapies .
Eigenschaften
Molekularformel |
C26H31N3O6 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]methyl acetate |
InChI |
InChI=1S/C26H31N3O6/c1-15(2)23(25(32)28-16(3)24(31)27-14-35-17(4)30)29-26(33)34-13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,15-16,22-23H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t16-,23-/m0/s1 |
InChI-Schlüssel |
MZBRJYLMNFPXHD-HJPURHCSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCOC(=O)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



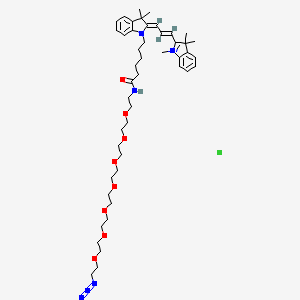
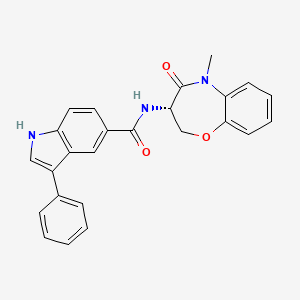
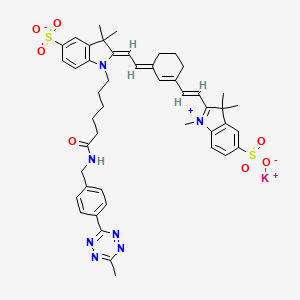
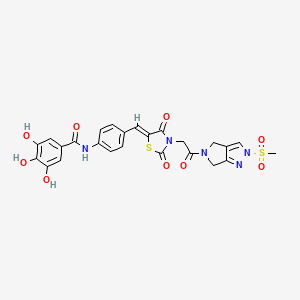
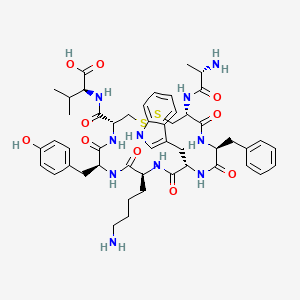
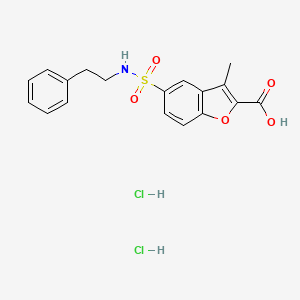
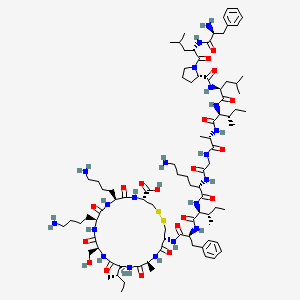


![2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)

![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)

